molecular formula C11H14FN3S B2578982 N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1515596-72-1

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B2578982
CAS RN: 1515596-72-1
M. Wt: 239.31
InChI Key: BXNNZWUQXWGDAH-UHFFFAOYSA-N
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Description

“N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds that play an important role in living systems and reveal interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines . They are also used in the synthesis of a variety of fused heterocyclic compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their wide range of applications. A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . Their structures were confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, also by single-crystal X-ray diffraction techniques .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of a similar compound, “N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine”, was confirmed using IR, 1H NMR, and 13C NMR spectroscopic data .


Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . The studies of structure–activity relationships interestingly reveal that a slight variation of the structure of the substituent group at the C-2 position commonly results in a significant change in its biological activity .

Mechanism of Action

While the exact mechanism of action of “N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” is not explicitly mentioned in the search results, benzothiazole derivatives are known to exhibit a broad spectrum of biological effects. For instance, they have been found to have antimicrobial, antiviral, and antifungal activities .

Safety and Hazards

While the specific safety and hazards of “N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” are not mentioned in the search results, it’s important to note that all chemical compounds should be handled with appropriate safety measures. Some benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities, but their chronic use may elicit appreciable gastrointestinal irritation, bleeding, and ulceration .

Future Directions

The synthesis of benzothiazole derivatives, including “N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine”, opens up new possibilities for the development of novel therapeutic agents. These compounds can serve as a unique and versatile playground for further synthetic modification and thus also for experimental drug design . The future directions in this field could involve the exploration of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNZWUQXWGDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

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